molecular formula C25H19N3O3S2 B2578333 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 361160-05-6

4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2578333
CAS No.: 361160-05-6
M. Wt: 473.57
InChI Key: KWYVFEONUVBSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core linked to a naphthothiazole moiety and a phenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of Naphthothiazole Core: The naphthothiazole moiety can be synthesized via a cyclization reaction involving a naphthylamine derivative and a thiocarbonyl compound under acidic conditions.

    Sulfamoylation: The phenylsulfamoyl group is introduced through a reaction between aniline and a sulfonyl chloride derivative, followed by methylation using methyl iodide.

    Coupling Reaction: The final step involves coupling the naphthothiazole derivative with the sulfamoyl benzamide under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfamoyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions (acidic or basic) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for developing anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In materials science, the compound could be used in the development of new polymers or as a component in electronic materials due to its aromatic and heterocyclic structures.

Mechanism of Action

The mechanism by which 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The naphthothiazole moiety could intercalate with DNA, while the sulfamoyl group might form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-(N-methyl-N-phenylsulfamoyl)benzamide: Lacks the naphthothiazole moiety, making it less complex and potentially less versatile.

    N-(naphtho[1,2-d]thiazol-2-yl)benzamide: Does not have the sulfamoyl group, which may reduce its potential interactions with biological targets.

Uniqueness

The combination of the naphthothiazole and sulfamoyl groups in 4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide provides a unique structural framework that can interact with a wide range of chemical and biological entities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O3S2/c1-28(19-8-3-2-4-9-19)33(30,31)20-14-11-18(12-15-20)24(29)27-25-26-23-21-10-6-5-7-17(21)13-16-22(23)32-25/h2-16H,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYVFEONUVBSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.